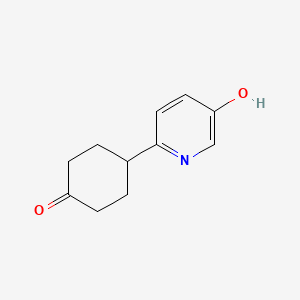![molecular formula C18H20ClN3 B8517153 5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine](/img/structure/B8517153.png)
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a chloromethyl naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the tert-butyl group: This step often involves the alkylation of the pyrazole ring using tert-butyl halides under basic conditions.
Attachment of the chloromethyl naphthalene moiety: This can be accomplished through a Friedel-Crafts alkylation reaction, where the naphthalene ring is alkylated with chloromethyl reagents in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines under mild to moderate conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.
Aplicaciones Científicas De Investigación
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-tert-butyl-2-[4-(methyl)naphthalen-2-yl]pyrazol-3-amine: Similar structure but lacks the chloromethyl group.
5-tert-butyl-2-[4-(bromomethyl)naphthalen-2-yl]pyrazol-3-amine: Similar structure but with a bromomethyl group instead of chloromethyl.
5-tert-butyl-2-[4-(hydroxymethyl)naphthalen-2-yl]pyrazol-3-amine: Similar structure but with a hydroxymethyl group.
Uniqueness
The presence of the chloromethyl group in 5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine provides unique reactivity, allowing for specific substitution reactions that are not possible with other similar compounds
Propiedades
Fórmula molecular |
C18H20ClN3 |
|---|---|
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine |
InChI |
InChI=1S/C18H20ClN3/c1-18(2,3)16-10-17(20)22(21-16)14-8-12-6-4-5-7-15(12)13(9-14)11-19/h4-10H,11,20H2,1-3H3 |
Clave InChI |
JQCWFGDSDWFPID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=CC=CC=C3C(=C2)CCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-(4,5-Dihydronaphtho[1,2-b]thiene-2,7-diyl)di(ethan-1-one)](/img/structure/B8517078.png)
![Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]-](/img/structure/B8517083.png)



![N-[3-(Dimethylamino)propyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B8517115.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2,2,4,4,4-pentafluorobutane-1,3,3-triol](/img/structure/B8517140.png)

![Methyl 3-[[(4-methoxy-6-methyl-pyrimidine-2-yl)aminocarbonyl]aminosulfonyl]-1-methyl-1H-indole-2-carboxylate](/img/structure/B8517163.png)


